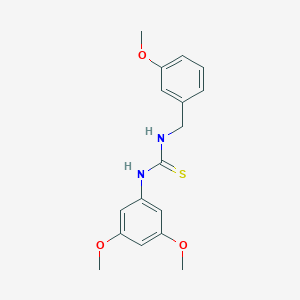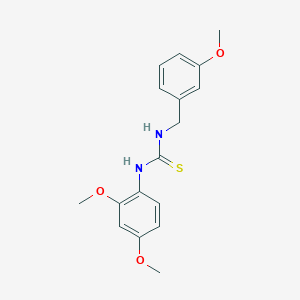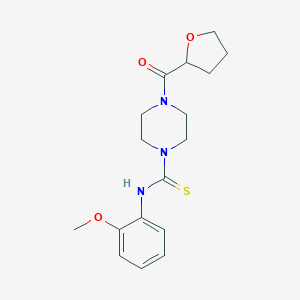![molecular formula C21H28N4O2S B215873 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MBP or MBP-102 and is a piperazine derivative.
Wirkmechanismus
The exact mechanism of action of MBP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
MBP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antinociceptive effects in models of neuropathic pain. MBP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MBP has several advantages for use in lab experiments. It is a relatively stable compound and can be synthesized easily. It has also been shown to have low toxicity in animal studies. However, MBP has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on MBP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to understand the exact mechanism of action of MBP and how it interacts with different receptors in the brain. Finally, research is needed to optimize the synthesis and formulation of MBP for use in human clinical trials.
Synthesemethoden
The synthesis of MBP involves the reaction of 3-methoxyphenylpiperazine with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure MBP.
Wissenschaftliche Forschungsanwendungen
MBP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and schizophrenia.
Eigenschaften
Produktname |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C21H28N4O2S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H28N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-5,13,15H,6-12,14H2,1-2H3,(H,22,23,26) |
InChI-Schlüssel |
DDJGQQSLFPBJAP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)


![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)


![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)